molecular formula C12H13N5 B043413 2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE CAS No. 92180-79-5

2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE

Cat. No.: B043413
CAS No.: 92180-79-5
M. Wt: 227.27 g/mol
InChI Key: JFQHIQJNQCWLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

7,8-DimeIQX, also known as 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline, is a type of heterocyclic aromatic amine (HAA). HAAs are environmental contaminants formed during the cooking of meat or fish, in cigarette smoke, or exhaust gas . The primary targets of 7,8-DimeIQX are enzymes that catalyze metabolites capable of binding to DNA .

Mode of Action

The mode of action of 7,8-DimeIQX involves its interaction with these enzymes, leading to the production of metabolites that can bind to DNA . This interaction results in changes at the molecular level, potentially leading to genotoxic effects .

Biochemical Pathways

The biochemical pathways affected by 7,8-DimeIQX involve the metabolic activation of the compound in the liver . The compound undergoes enzymatic transformations, leading to the production of metabolites that can bind to DNA . The classification of HAAs, including 7,8-DimeIQX, according to enzymatic profiles, is consistent with their chemical structures .

Pharmacokinetics

It is known that the liver plays a major role in the metabolic activation of this compound .

Result of Action

The result of 7,8-DimeIQX’s action is the formation of metabolites that can bind to DNA . This can lead to genotoxic effects, contributing to the compound’s classification as a possible or probable carcinogen .

Action Environment

The action of 7,8-DimeIQX is influenced by environmental factors such as temperature and the presence of other compounds. For example, the formation of HAAs, including 7,8-DimeIQX, is increased at higher cooking temperatures . Additionally, the use of certain additives in food preparation, such as basil, can influence the levels of 7,8-DimeIQX .

Preparation Methods

The synthesis of 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline typically involves a multi-step reaction. One common method includes the reaction of dimethyl-2-imidazoleacetic acid with phenylacetone to form an intermediate, which is then reacted with pentabromoacetone to yield the target compound . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency.

Chemical Reactions Analysis

2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline is widely used in scientific research due to its mutagenic properties. It serves as a model compound in studies related to:

Comparison with Similar Compounds

2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline is unique due to its specific structure and high mutagenic potential. Similar compounds include:

These compounds share structural similarities but differ in their mutagenic potency and specific applications in research.

Properties

IUPAC Name

3,7,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238913
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92180-79-5
Record name 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92180-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092180795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/691747VC8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE
Reactant of Route 2
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE
Reactant of Route 3
Reactant of Route 3
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE
Reactant of Route 4
Reactant of Route 4
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE
Reactant of Route 5
Reactant of Route 5
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE
Reactant of Route 6
Reactant of Route 6
2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.